molecular formula C25H28ClN5O9 B2831539 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate CAS No. 1351650-95-7

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate

Cat. No.: B2831539
CAS No.: 1351650-95-7
M. Wt: 577.98
InChI Key: LGWCGODBYQJAGN-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a chlorobenzyl acetamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Piperazine Derivatization: The benzimidazole is then alkylated with a piperazine derivative under basic conditions.

    Acetamide Formation: The resulting intermediate is reacted with 2-chlorobenzyl chloride in the presence of a base to form the acetamide linkage.

    Dioxalate Salt Formation: Finally, the compound is converted to its dioxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperazine rings.

    Reduction: Reduced forms of any nitro-containing derivatives.

    Substitution: Substituted products at the chlorobenzyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of benzimidazole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide
  • 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorobenzyl)acetamide
  • 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-bromobenzyl)acetamide

Uniqueness

The uniqueness of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity and potential for further functionalization.

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and a chlorobenzyl acetamide structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C21H25ClN4O4C_{21}H_{25}ClN_4O_4 with a molecular weight of approximately 432.9 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.

Structural Features

ComponentDescription
Benzimidazole Moiety Known for its ability to intercalate DNA and inhibit certain enzymes.
Piperazine Ring Enhances membrane permeability and solubility.
Chlorobenzyl Group May contribute to receptor binding and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • DNA : The benzimidazole moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Proteins : Binding to specific proteins can inhibit their function, leading to altered cellular processes.
  • Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

Case Studies and Research Findings

  • Antiviral Activity : Studies have indicated that derivatives of benzimidazole compounds exhibit significant antiviral properties, particularly against hepatitis C virus (HCV). For instance, derivatives synthesized from 4-(1H-benzimidazol-2-yl)aniline showed promising results in inhibiting HCV replication in vitro .
  • Anticancer Properties : Research has highlighted the anticancer potential of similar compounds. For example, compounds featuring benzimidazole and piperazine structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Neuropharmacological Effects : Some studies suggest that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models, indicating potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

A comparative analysis of the biological activities of related compounds reveals that the presence of the piperazine ring significantly enhances bioavailability and pharmacological effects compared to those lacking this structure.

Compound NameBiological ActivityReference
4-(1H-benzimidazol-2-yl)anilineAntiviral (anti-HCV)
4-(6-(4-Methylpiperazin-1-yl)-1H-benzimidazole)Anticancer (cytotoxicity)
2-(4-(trifluoromethoxy)phenyl)acetamideNeuropharmacological effects

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O.2C2H2O4/c22-17-6-2-1-5-16(17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-7-3-4-8-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCGODBYQJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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